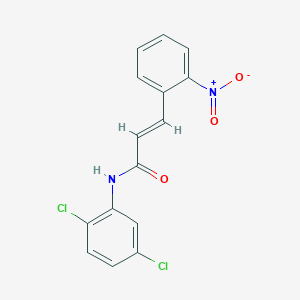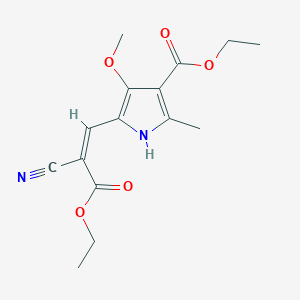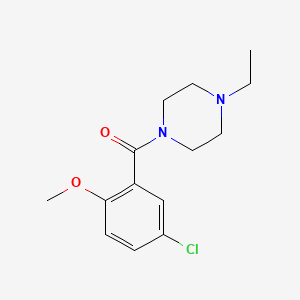![molecular formula C19H21FN2O3S B5833104 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine (compound 1) is a novel piperazine compound that has been synthesized and studied for its potential therapeutic applications. The compound has been shown to have promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated further.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, it has been shown to have anti-tumor activity in breast and lung cancer cells, as well as anti-inflammatory effects in animal models of arthritis. Additionally, it has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease.
作用機序
The mechanism of action of compound 1 is not fully understood, but it has been suggested to act through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. Additionally, it has been shown to inhibit the activity of certain kinases involved in the MAPK/ERK and PI3K/AKT signaling pathways, which play important roles in cell survival and proliferation.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in animal models of arthritis. Additionally, it has been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using compound 1 in lab experiments is its potential therapeutic applications in various diseases. Additionally, its mechanism of action and physiological effects are being investigated further, which could lead to the development of more effective treatments. However, one limitation is the lack of clinical studies, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of compound 1. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and physiological effects. Furthermore, clinical studies are needed to determine its safety and efficacy in humans, which could lead to the development of new treatments for various diseases.
合成法
Compound 1 can be synthesized through a multistep process involving the reaction of 4-fluorobenzene sulfonamide with 3-phenylpropanoic acid, followed by the reaction with piperazine. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-7-9-18(10-8-17)26(24,25)22-14-12-21(13-15-22)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPPVBIQRKBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)

![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)


![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5833092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)